2-(2-Chloro-4-fluorophenyl)propan-2-amine
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Overview
Description
2-(2-Chloro-4-fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H12ClFN. It is a derivative of phenylpropanamine, characterized by the presence of chloro and fluoro substituents on the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)propan-2-amine typically involves the reaction of 2-chloro-4-fluoroacetophenone with a suitable amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)propan-2-amine
- 2-(2,4-Dichlorophenyl)propan-2-amine
- 2-(2-Fluorophenyl)propan-2-amine
Uniqueness
2-(2-Chloro-4-fluorophenyl)propan-2-amine is unique due to the specific combination of chloro and fluoro substituents, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H11ClFN |
---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11ClFN/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5H,12H2,1-2H3 |
InChI Key |
HNPSRFWISPLBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)Cl)N |
Origin of Product |
United States |
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